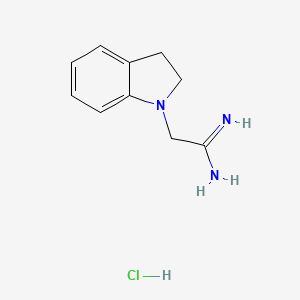

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride

Description

Nomenclature and IUPAC Classification

The systematic nomenclature of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both indoline and amidine functionalities. The compound's name reflects its structural components: the "2,3-dihydro-1H-indol-1-yl" portion designates the indoline moiety, while "ethanimidamide" describes the two-carbon amidine side chain attached to the nitrogen atom of the indoline ring. The "hydrochloride" designation indicates the presence of a chloride ion as a counterion, forming a salt that enhances the compound's solubility and stability in aqueous environments.

According to PubChem database entries, this compound is catalogued under multiple identification systems. The parent compound without the hydrochloride salt is assigned PubChem Compound Identifier 24699335, while various salt forms receive distinct identifiers. The International Chemical Identifier key for the parent compound is DWHZJMYABOCSJR-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications and database searches.

The compound's systematic name can be expressed in multiple equivalent forms, including "2-(indolin-1-yl)acetimidamide hydrochloride," which emphasizes the relationship between the indoline core and the acetimidamide side chain. This nomenclatural flexibility reflects the compound's position at the intersection of indoline and amidine chemistry, allowing researchers to classify it within either chemical family depending on the specific research context. The molecular formula C10H14N3Cl accurately captures the elemental composition, including the three nitrogen atoms that contribute to the compound's reactivity and potential biological activity.

Historical Context in Heterocyclic Chemistry

The development of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride emerges from a rich historical tradition in heterocyclic chemistry that spans more than 150 years of scientific advancement. The foundational work in indole chemistry began in the 1860s when Adolf von Baeyer first isolated indole derivatives from indigo dye, establishing the fundamental principles that would later enable the synthesis of complex indoline-containing compounds. Baeyer's pioneering research in 1866, which involved the reduction of oxindole to indole using zinc dust, laid the groundwork for understanding the reactivity and synthetic accessibility of the indole ring system.

The subsequent development of indoline chemistry gained momentum through the work of Emil Fischer, who established the Fischer indole synthesis in 1883, providing a reliable method for constructing indole rings from phenylhydrazines and ketones. This synthetic methodology proved instrumental in enabling the preparation of diverse indole and indoline derivatives, including compounds incorporating additional functional groups such as amidines. The evolution of these synthetic methods throughout the late nineteenth and early twentieth centuries created the technical foundation necessary for the eventual synthesis of complex molecules like 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride.

Parallel developments in amidine chemistry during the twentieth century provided the complementary synthetic tools required for the preparation of amidine-containing heterocycles. Research into amidine synthesis and reactivity revealed their utility as building blocks for heterocyclic construction, with particular emphasis on their ability to participate in cyclization reactions and serve as precursors to biologically active compounds. The convergence of indoline and amidine chemistry in the latter half of the twentieth century enabled the rational design and synthesis of hybrid molecules that combine the beneficial properties of both structural motifs.

Significance in Amidines and Indoline Derivatives Research

The research significance of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride extends across multiple domains of contemporary chemical and pharmaceutical research, reflecting the compound's unique position at the intersection of indoline and amidine chemistry. Current investigations into indoline derivatives have demonstrated their considerable potential as therapeutic agents, particularly in the treatment of neurodegenerative diseases and inflammatory conditions. Research conducted by Zeeli and colleagues has shown that indoline derivatives substituted at position 1 with various functional groups, including amino and amide chains, exhibit potent antioxidant and anti-inflammatory activities at concentrations as low as 1 picomolar to 1 nanomolar.

The amidine functional group present in this compound contributes additional layers of biological and synthetic utility that have been extensively explored in heterocyclic chemistry research. Amidines serve as versatile building blocks for the construction of diverse nitrogen-containing heterocycles, including pyrimidines, imidazoles, triazoles, and benzimidazoles, through various cyclization and condensation reactions. The reactivity of amidines enables their participation in multiple synthetic transformations, including oxidation, reduction, and substitution reactions, making them valuable intermediates for the preparation of complex molecular architectures.

Contemporary research into indole-based drug candidates has revealed the therapeutic potential of compounds structurally related to 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride. Studies focusing on indole derivatives as anti-Alzheimer's and anti-neuroinflammatory agents have identified numerous compounds with significant biological activity, demonstrating the continued relevance of indoline chemistry in pharmaceutical development. The integration of amidine functionality into indoline scaffolds represents a promising strategy for enhancing biological activity while maintaining favorable pharmacological properties.

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4H,5-7H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPTUHRUZJGZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-01-1 | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride typically involves the reaction of indole derivatives with ethanimidamide under specific conditions. One common method includes the use of solvents like dichloromethane and petroleum ether, followed by vacuum filtration and drying in vacuo .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include multiple steps of purification, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce 2-(2,3-dihydro-1H-indol-1-yl)ethanamine .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It is utilized in catalytic processes, particularly in cross-coupling reactions with palladium or rhodium catalysts.

2. Biology

- Cellular Processes : Research indicates that this compound may influence various cellular processes and signaling pathways. Studies have demonstrated its potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

- Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial activity against various pathogens through methods such as disk diffusion and Minimum Inhibitory Concentration assays, highlighting its potential in developing new antibiotics.

3. Medicine

- Therapeutic Properties : Investigations into the compound's anti-inflammatory and antimicrobial properties suggest it could be beneficial in treating inflammatory diseases and infections. Additionally, its low toxicity profile makes it a candidate for further pharmacological exploration.

- Diagnostic Imaging : Modifications of the compound are being explored for use as contrast agents in imaging techniques like MRI and PET scans, which could enhance diagnostic capabilities in clinical settings.

Neuroprotective Effects

A study evaluated the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. The results indicated that certain derivatives could significantly reduce neuronal damage, suggesting therapeutic potential for neurodegenerative conditions.

Antimicrobial Evaluation

Another research effort focused on synthesizing various indole derivatives to assess their antimicrobial efficacy. Results showed that several compounds exhibited strong activity against both bacterial and fungal strains, indicating their potential as new therapeutic agents.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features | Applications |

|---|---|---|---|

| 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride | Indole structure with an ethanimidamide moiety | Potential neuroprotective and antimicrobial properties | Medicinal chemistry, diagnostic imaging |

| Tryptamine | Indole derivative with an amine group | Naturally occurring neurotransmitter | Neuropharmacology |

| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Key neurotransmitter involved in mood regulation | Psychiatry |

| 2-Methylindole | Methylated indole derivative | Exhibits different biological activities | Organic synthesis |

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride include:

- 2-(2,3-dihydro-1H-indol-1-yl)ethanamine dihydrochloride

- 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine

- Indole-2-carboxylic acid derivatives .

Uniqueness

What sets 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride apart from similar compounds is its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : C10H15Cl2N3

- Molecular Weight : 223.15 g/mol

Biological Activity Overview

Research indicates that 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride exhibits various biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.

- Neuroprotective Properties : Potential applications in treating neurodegenerative diseases.

- Histamine Receptor Modulation : Inhibitory effects on histamine receptors, relevant for allergic and inflammatory conditions.

Antimicrobial Activity

Studies have reported that derivatives of indole compounds, including 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride, possess significant antimicrobial properties.

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Active |

| Staphylococcus aureus | Active |

| Klebsiella pneumoniae | Moderate activity |

| Candida albicans | Effective |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

The compound's potential in neuroprotection has been explored through its interaction with NMDA receptors. Research indicates that it may help mitigate excitotoxicity associated with neurodegenerative disorders such as Alzheimer's disease.

Case Study

A study conducted by Zornoza et al. demonstrated that treatment with 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride resulted in reduced neuronal death in animal models of neurodegeneration. The compound was found to modulate the expression of neuroprotective genes and improve cognitive function in treated subjects .

Histamine Receptor Modulation

The compound has been identified as a potential inhibitor of histamine receptors (H1R and H4R). This characteristic is particularly relevant for developing treatments for allergic reactions and inflammatory diseases.

Inhibition of histamine receptors can lead to decreased inflammation and modulation of immune responses. Research indicates that compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride can effectively block histamine-induced signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide hydrochloride?

The compound can be synthesized via amidine formation by reacting 2,3-dihydro-1H-indole derivatives with nitriles under acidic conditions. A typical method involves treating the indole precursor with acetonitrile in the presence of HCl, followed by purification via recrystallization. Ethanimidamide hydrochlorides generally form through the reaction of nitriles with amines or ammonia under acidic conditions .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR Spectroscopy : Use 1H and 13C NMR to confirm the indole ring substitution pattern and amidine group connectivity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight, with exact mass calculations (e.g., 332.101699 g/mol) aiding in purity assessment .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemical ambiguities .

Q. What safety protocols are essential during experimentation?

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Refer to safety data sheets (SDS) for first-aid measures, such as rinsing exposed skin with water and seeking medical attention for accidental ingestion .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved?

- Refinement Tools : Utilize SHELXL’s robust refinement algorithms to handle twinning or disorder. For example, apply the TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered moieties.

- Validation : Cross-check results with PLATON or Olex2 to ensure structural integrity. SHELX’s adaptability to high-resolution data makes it suitable for complex cases .

Q. How to design experiments to investigate biological activity?

- In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against microbial targets, as structurally related amidine derivatives show activity against Mycobacterium species (MIC: 5–15 μg/mL) .

- Structure-Activity Relationship (SAR) : Modify the indole or ethanimidamide groups to assess functional group contributions. For example, introduce halogen substituents on the indole ring to study electronic effects.

Q. How to address solubility challenges in pharmacological studies?

- Co-solvents : Use dimethyl sulfoxide (DMSO) or ethanol to enhance solubility.

- pH Adjustment : Prepare buffered solutions (pH 4–6) to stabilize the hydrochloride salt form.

- Salt Formation : Explore alternative counterions (e.g., sulfate or citrate) if HCl compromises bioavailability .

Data Analysis and Contradictions

Q. How to reconcile conflicting spectroscopic data (e.g., NMR vs. crystallography)?

- Cross-Validation : Compare NMR-derived torsional angles with X-ray bond lengths to identify conformational flexibility.

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers in the amidine group.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate experimental observations .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity.

- Optimized Reaction Conditions : Control temperature (±2°C) and stoichiometry (e.g., 1:1.2 nitrile-to-amine ratio) to minimize side products.

- Standardized Purification : Use gradient recrystallization (e.g., ethanol/water mixtures) for consistent crystal morphology .

Methodological Resources

Q. Which software tools are recommended for crystallographic refinement?

SHELX suite (SHELXL, SHELXS) remains the gold standard for small-molecule refinement due to its precision in handling high-resolution data and twinning. For macromolecular applications, SHELXPRO interfaces with CCP4 or PHENIX .

Q. How to validate synthetic yields against theoretical predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.